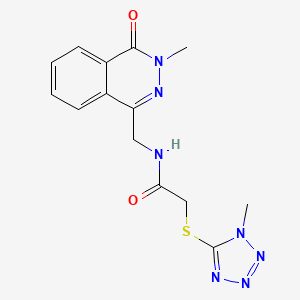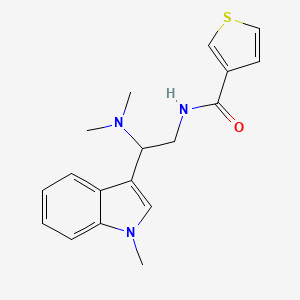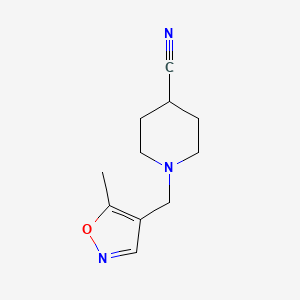
4-((3-Fluorobenzyl)thio)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((3-Fluorobenzyl)thio)quinazoline” is a chemical compound. It is not intended for human or veterinary use and is for research use only. Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .
Synthesis Analysis
Quinazolinone and dihydroquinazolinone derivatives were synthesized via straightforward pathways and elucidated by FTIR, 1 H-NMR, CHNS elemental analysis, as well as the melting point . A series of novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized .Molecular Structure Analysis
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The 3,4-dihydroquinazolinone moiety is another favored scaffold due to its considerable therapeutic potential in medicinal chemistry .Chemical Reactions Analysis
Quinazolinones are stable compounds and have relatively easy methods for preparation . Various modifications to the substitutions around the quinazolinone system changed their biological activity significantly due to changes in their physicochemical properties .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Quinazoline derivatives, including “4-((3-Fluorobenzyl)thio)quinazoline”, have been found to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and have been used in the development of new anti-cancer drugs .
Anti-Inflammatory Activity
Quinazoline derivatives have also been found to have anti-inflammatory properties . They can reduce inflammation in the body, which makes them potentially useful in the treatment of diseases characterized by inflammation .
Anti-Bacterial Activity
These compounds have shown anti-bacterial properties . They can inhibit the growth of bacteria, making them potentially useful in the treatment of bacterial infections .
Analgesic Activity
Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the management of pain .
Anti-Viral Activity
These compounds have demonstrated anti-viral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections .
Anti-Diabetic Activity
These compounds have shown anti-diabetic properties . They can regulate blood sugar levels, making them potentially useful in the treatment of diabetes .
Antioxidant Activity
Quinazoline derivatives have been found to have antioxidant properties . They can neutralize harmful free radicals in the body, making them potentially useful in the prevention of diseases caused by oxidative stress .
Mecanismo De Acción
Target of Action
4-((3-Fluorobenzyl)thio)quinazoline is a derivative of quinazoline, a nitrogen-containing aromatic heterocyclic compound . Quinazoline derivatives have been found to exhibit a wide range of biological activities, including antitumor , antiviral , antibacterial , and anti-inflammatory effects . .
Mode of Action
Quinazoline derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Pathways
Quinazoline derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Quinazoline derivatives have been found to exhibit a range of biological activities, including antitumor , antiviral , antibacterial , and anti-inflammatory effects .
Direcciones Futuras
Quinazolinones have aroused great interest of medical researchers and chemists due to their diverse biological activities . They can lead to rational drug designing of cytotoxic agents . Therefore, the future direction could be the continued exploration and optimization of quinazolinone-based antineoplastic agents .
Propiedades
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-5-3-4-11(8-12)9-19-15-13-6-1-2-7-14(13)17-10-18-15/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPMRNYQMMXAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-3-[cyclohexyl(methyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B3000618.png)

![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B3000621.png)

![[2-oxo-2-[(2-phenylacetyl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000623.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3000624.png)

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B3000630.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate](/img/structure/B3000633.png)


